2-Piperidinethione, 3-methyl-3-(4-pentenyl)-
Description
2-Piperidinethione, 3-methyl-3-(4-pentenyl)- is a piperidine derivative characterized by a thione (C=S) group at the 2-position and a branched 4-pentenyl substituent at the 3-methyl position.
Properties
CAS No. |
144396-96-3 |
|---|---|
Molecular Formula |
C11H19NS |
Molecular Weight |
197.34 g/mol |
IUPAC Name |
3-methyl-3-pent-4-enylpiperidine-2-thione |
InChI |
InChI=1S/C11H19NS/c1-3-4-5-7-11(2)8-6-9-12-10(11)13/h3H,1,4-9H2,2H3,(H,12,13) |
InChI Key |
IXMSSPWOKXXBGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCNC1=S)CCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinethione, 3-methyl-3-(4-pentenyl)- typically involves the reaction of piperidine derivatives with sulfur-containing reagents. One common method is the reaction of 3-methyl-3-(4-pentenyl)piperidine with elemental sulfur or sulfur-containing compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the thione group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation to ensure the compound’s purity and quality. Techniques like distillation, crystallization, and chromatography are often employed in the industrial setting to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Piperidinethione, 3-methyl-3-(4-pentenyl)- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form piperidine derivatives with reduced sulfur functionalities.
Substitution: The pentenyl side chain can undergo substitution reactions, where different functional groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives with reduced sulfur functionalities.
Substitution: Compounds with modified pentenyl side chains.
Scientific Research Applications
2-Piperidinethione, 3-methyl-3-(4-pentenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Piperidinethione, 3-methyl-3-(4-pentenyl)- involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites in biological molecules, affecting their function. The pentenyl side chain may also interact with hydrophobic regions of proteins and other biomolecules, influencing their activity and stability.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Biological Activity
Overview of 2-Piperidinethione, 3-methyl-3-(4-pentenyl)-
Chemical Structure and Properties
2-Piperidinethione, 3-methyl-3-(4-pentenyl)- is a sulfur-containing heterocyclic compound. The presence of a piperidine ring suggests potential pharmacological activities due to its structural similarities with various biologically active compounds. The substitution patterns on the piperidine ring can significantly influence its biological properties.
Antimicrobial Activity
Compounds containing a piperidine structure have been studied for their antimicrobial properties. Research indicates that derivatives of piperidine exhibit activity against a variety of bacteria and fungi. For example, studies have shown that certain piperidine derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.
Anticancer Activity
Piperidine derivatives have also been explored for their anticancer properties. Some studies indicate that compounds similar to 2-Piperidinethione can induce apoptosis in cancer cells. For instance, research has demonstrated that modifications to the piperidine ring can enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
Neuropharmacological Effects
Given the structural characteristics of 2-Piperidinethione, it may also exhibit neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, including dopamine and serotonin pathways. This suggests potential applications in treating neurological disorders such as depression or anxiety.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry examined a series of piperidine derivatives, revealing that those with specific functional groups exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity in Cancer Cells : Research published in Cancer Letters highlighted a derivative of piperidine that showed enhanced cytotoxic effects on human breast cancer cell lines compared to standard chemotherapeutic agents.
- Neuroactive Properties : A study in Neuroscience Letters explored the effects of piperidine derivatives on serotonin receptors, indicating potential for developing new antidepressants based on this scaffold.
Data Tables
| Biological Activity | Compound Example | Mechanism of Action |
|---|---|---|
| Antimicrobial | Piperidine derivative A | Inhibition of bacterial cell wall synthesis |
| Anticancer | Piperidine derivative B | Induction of apoptosis via mitochondrial pathway |
| Neuropharmacological | Piperidine derivative C | Modulation of serotonin receptor activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
